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molecular formula C4H7Cl2NO B8444649 2-chloro-N-hydroxy-2-methylpropanimidoyl chloride CAS No. 20599-47-7

2-chloro-N-hydroxy-2-methylpropanimidoyl chloride

Cat. No. B8444649
M. Wt: 156.01 g/mol
InChI Key: LMBCFLAPDMVHAI-UHFFFAOYSA-N
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Patent
US04599348

Procedure details

A mixture of 50 g (0.32 mol) of 2-methyl-1,2-dichloro-1-oximino-propane, 50 g (0.5 mol) of finely powdered calcium carbonate and 500 ml of absolute methanol is heated at the boiling point for 30 minutes, while cooling under reflux. The mixture is filtered, the filtrate is concentrated and the residue is extracted several times with ether. The ether phase is dried over sodium sulphate and filtered and the filtrate is concentrated. 38.4 g of 2,2-dimethyl-2-methoxy-1-chloro-1-oximino-ethane are obtained in the form of white crystals of melting point 95° C., and the yield is 79% of theory:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](Cl)([CH3:7])[C:3]([Cl:6])=[N:4][OH:5].[C:9](=O)([O-])[O-:10].[Ca+2]>CO>[CH3:1][C:2]([CH3:7])([O:10][CH3:9])[C:3]([Cl:6])=[N:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C(=NO)Cl)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at the boiling point for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(=NO)Cl)(OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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